AD012

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

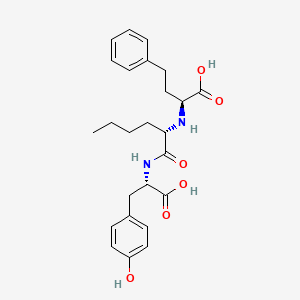

C25H32N2O6 |

|---|---|

分子量 |

456.5 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxohexan-2-yl]amino]-4-phenylbutanoic acid |

InChI |

InChI=1S/C25H32N2O6/c1-2-3-9-20(26-21(24(30)31)15-12-17-7-5-4-6-8-17)23(29)27-22(25(32)33)16-18-10-13-19(28)14-11-18/h4-8,10-11,13-14,20-22,26,28H,2-3,9,12,15-16H2,1H3,(H,27,29)(H,30,31)(H,32,33)/t20-,21-,22-/m0/s1 |

InChI 键 |

QJZUXIPDHISQFZ-FKBYEOEOSA-N |

手性 SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O |

规范 SMILES |

CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

The Multifaceted Role of ADAM12 in Tumor Progression: A Technical Guide for Researchers

Executive Summary

A Disintegrin and Metalloproteinase 12 (ADAM12) has emerged as a critical player in the complex landscape of tumor progression. This multifaceted protein, existing in both a transmembrane (ADAM12-L) and a secreted (ADAM12-S) isoform, contributes to multiple hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppressors, activation of invasion and metastasis, induction of angiogenesis, and interaction with the tumor microenvironment. Its expression is frequently upregulated in a variety of malignancies, and elevated levels often correlate with poor prognosis and resistance to therapy. This technical guide provides an in-depth overview of the core functions of ADAM12 in oncology, presents quantitative data on its expression and clinical significance, details key experimental protocols for its study, and visualizes its complex signaling networks. This document is intended to serve as a comprehensive resource for researchers investigating ADAM12 as a potential therapeutic target and a biomarker in cancer.

Introduction to ADAM12

ADAM12, also known as meltrin-α, is a member of the ADAM family of zinc-dependent metalloproteinases.[1] These proteins are characterized by multiple functional domains, including a prodomain, a metalloproteinase domain, a disintegrin domain, a cysteine-rich domain, an epidermal growth factor (EGF)-like domain, a transmembrane domain, and a cytoplasmic tail.[2] This complex structure underpins the diverse biological functions of ADAM12, which encompass proteolytic activity, cell adhesion, and signal transduction.[2]

Two main isoforms of ADAM12 arise from alternative splicing: the long form, ADAM12-L, is a type I transmembrane protein, while the short form, ADAM12-S, is secreted.[3] Both isoforms are implicated in tumor progression, though they can exhibit distinct roles.[4] ADAM12's enzymatic activity allows it to cleave a variety of substrates, including growth factor precursors, cell adhesion molecules, and extracellular matrix (ECM) components.[4][5] This "shedding" activity is a key mechanism by which ADAM12 influences the tumor microenvironment and modulates signaling pathways crucial for cancer development.

ADAM12 Expression and Clinical Significance in Cancer

Elevated expression of ADAM12 is a common feature across numerous cancer types and is frequently associated with aggressive tumor phenotypes and unfavorable patient outcomes. The following tables summarize key quantitative findings from the literature.

| Cancer Type | Tissue Type | Expression Change (Tumor vs. Normal) | Correlation with Clinical Parameters | Reference |

| Breast Cancer | Primary Tumor | Significantly overexpressed (mRNA and protein) | Associated with distant metastasis and mortality.[6] Higher in ER-negative tumors.[4] | [4][6] |

| Lymph Node Metastases | Significantly higher than normal breast tissue | Correlates with metastatic progression | [4] | |

| Urine | Levels increase with disease progression | Potential non-invasive biomarker.[4][5] | [4][5] | |

| Gastric Cancer | Primary Tumor | Overexpressed | Correlates with poor prognosis.[7][8] | [7][8] |

| Ovarian Cancer | High-Grade Serous Carcinoma | High mRNA levels | Associated with shorter progression-free and overall survival.[9] | [9] |

| Serum | High protein levels | Longer median progression-free survival (21 vs. 14 months) and overall survival (57 vs. 45 months) in patients with low ADAM12.[9] | [9] | |

| Clear Cell Renal Cell Carcinoma | Primary Tumor | Significantly upregulated (mRNA and protein) | Associated with poor prognosis, higher tumor grade, and advanced T, M, and N stages.[10][11] | [10][11] |

| Colon Adenocarcinoma | Primary Tumor | Overexpressed | Higher expression correlates with a worse prognosis.[12] | [12] |

| Triple-Negative Breast Cancer (TNBC) | Primary Tumor | Overexpressed (associated with hypomethylation) | Hypomethylation associated with a worse outcome.[13][14] | [13][14] |

| Experimental Model | Isoform Overexpressed | Effect on Tumor Growth | Effect on Metastasis | Effect on Microvessel Density (MVD) | Reference |

| Orthotopic Breast Tumor Model (MCF-7 cells) | ADAM12-L | Increased tumor size | - | 2.3-fold increase | [3] |

| ADAM12-S | Increased tumor size | Promoted local invasion and distant metastasis | 2.9-fold increase | [3][4] | |

| MMTV-PyMT Transgenic Mouse Model | Endogenous ADAM12 | Tumor onset delayed (73 vs. 61 days) and tumor burden decreased in ADAM12-/- mice | - | - | [15] |

Molecular Mechanisms of ADAM12 in Tumor Progression

ADAM12 promotes cancer progression through a variety of mechanisms, primarily revolving around its proteolytic activity and its role as a signaling hub.

Ectodomain Shedding and Signaling Pathway Activation

A primary function of ADAM12 is the proteolytic cleavage, or "shedding," of the extracellular domains of transmembrane proteins. This releases soluble growth factors and cytokine receptors, and activates signaling pathways that drive tumor growth, survival, and invasion.

-

EGFR Pathway: ADAM12 can shed EGFR ligands such as heparin-binding EGF-like growth factor (HB-EGF).[6] Hypoxia, a common feature of the tumor microenvironment, induces Hypoxia-Inducible Factor (HIF)-dependent expression of ADAM12, leading to HB-EGF shedding.[6] The released HB-EGF then activates the EGFR, triggering downstream signaling cascades including STAT3 and Akt, which promote cell migration, invasion, and angiogenesis.[3][6]

-

TGF-β Signaling: ADAM12 can interact with the TGF-β type II receptor, potentially modulating TGF-β signaling, a pathway with complex, context-dependent roles in cancer, often promoting invasion and metastasis in later stages.[9]

-

Hippo Pathway: In colorectal cancer, ADAM12 has been shown to suppress the Hippo signaling pathway, a key tumor suppressor pathway.[16] It achieves this by decreasing the phosphorylation of key pathway components (MST1, LATS1, and YAP1), leading to the activation of the transcriptional co-activators YAP1 and TAZ, which promote cell proliferation and survival.[16][17]

Extracellular Matrix (ECM) Remodeling and Invasion

The proteolytic activity of ADAM12-S extends to components of the ECM. It can degrade gelatin, type IV collagen, and fibronectin, which are key structural components of the basement membrane.[5] This degradation facilitates the breakdown of tissue barriers, a critical step in local invasion and subsequent metastasis.[18] Furthermore, Twist1, a key transcription factor in the epithelial-mesenchymal transition (EMT), can induce ADAM12 expression, which in turn promotes the formation of invadopodia—actin-rich protrusions that degrade the ECM—and regulates focal adhesion turnover, thereby enhancing cancer cell invasion and metastasis.[18]

Angiogenesis

ADAM12 plays a significant role in promoting tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Overexpression of ADAM12 in breast tumors leads to a higher microvessel density (MVD).[3] This is achieved by upregulating pro-angiogenic factors like VEGF and MMP-9, and downregulating anti-angiogenic factors such as Thrombospondin-1 (THBS1).[3] These effects are mediated through the activation of EGFR, STAT3, and Akt signaling pathways.[3]

Interaction with the Tumor Microenvironment

ADAM12 facilitates a complex interplay between tumor cells and the surrounding stroma. It can modulate feedback regulation between cancer cells and peritumoral stromal cells, promoting an invasive phenotype.[19] In gastric cancer, ADAM12 expression is positively correlated with the infiltration of various immune cells, including macrophages.[7][8] It has been shown to promote the polarization of M2 macrophages, which are generally considered to have pro-tumoral functions.[7][8] In triple-negative breast cancer, ADAM12 expression is associated with an immunosuppressive tumor microenvironment and may contribute to resistance to immunotherapy.[20][21]

Visualizing ADAM12-Mediated Processes

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to ADAM12 research.

Signaling Pathways

Caption: Key signaling pathways modulated by ADAM12 in tumor progression.

Experimental Workflows

References

- 1. cohesionbio.com [cohesionbio.com]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. docs.abcam.com [docs.abcam.com]

- 5. bio-rad.com [bio-rad.com]

- 6. Gelatin Zymography of Conditioned Media from Tumor Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 7. Gelatin zymography protocol | Abcam [abcam.com]

- 8. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]

- 11. rndsystems.com [rndsystems.com]

- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 13. benchchem.com [benchchem.com]

- 14. med.virginia.edu [med.virginia.edu]

- 15. Video: High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]

- 16. ELISA Protocol [protocols.io]

- 17. cloud-clone.com [cloud-clone.com]

- 18. med.upenn.edu [med.upenn.edu]

- 19. Scratch Wound Healing Assay | Springer Nature Experiments [experiments.springernature.com]

- 20. corning.com [corning.com]

- 21. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

An In-depth Technical Guide to the Structural Domains and Function of ADAM12 Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase 12 (ADAM12), a member of the ADAM family of transmembrane and secreted proteins, plays a pivotal role in a multitude of physiological and pathological processes.[1] Its multifaceted nature, encompassing enzymatic activity, cell adhesion, and signaling, has implicated it in development, tissue repair, and diseases such as cancer.[1][2] This technical guide provides a comprehensive overview of the structural domains and diverse functions of ADAM12, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and pathways.

I. Structural Domains of ADAM12

ADAM12 is a multidomain protein characterized by a modular structure that dictates its diverse functions.[3] The protein exists in two main alternatively spliced forms: a full-length, membrane-anchored form (ADAM12-L) and a shorter, secreted form (ADAM12-S).[4][5] ADAM12-S lacks the transmembrane and cytoplasmic domains.[4][5] The domains, from N-terminus to C-terminus, are:

-

Prodomain: This domain maintains the metalloprotease in a latent state through a "cysteine-switch" mechanism, where a cysteine residue in the prodomain coordinates with the zinc ion in the catalytic site, inhibiting its activity. Cleavage of the prodomain by furin-like convertases in the trans-Golgi network activates the enzyme. Interestingly, the cleaved prodomain can remain non-covalently associated with the mature enzyme.

-

Metalloprotease Domain: This zinc-dependent catalytic domain is responsible for the proteolytic activity of ADAM12.[3] It contains the consensus sequence HEXGHXXGXXHD, which is characteristic of the metzincin superfamily of metalloproteases.[5] This domain is responsible for the shedding of the ectodomains of various cell surface proteins, including growth factors and their receptors.[1][3]

-

Disintegrin Domain: This domain mediates cell-cell and cell-matrix interactions by binding to integrins.[3] While it shares structural homology with snake venom disintegrins, it typically lacks the RGD (arginine-glycine-aspartic acid) motif for integrin binding found in many other disintegrins.[5]

-

Cysteine-rich Domain: This domain is also involved in cell adhesion and substrate recognition.[5] It has been shown to interact with cell surface proteoglycans, such as syndecans.[4]

-

EGF-like (Epidermal Growth Factor-like) Domain: The precise function of this domain is not fully understood but is a characteristic feature of many ADAM family members.[5]

-

Transmembrane Domain (ADAM12-L only): This hydrophobic region anchors the ADAM12-L isoform to the cell membrane.[4]

-

Cytoplasmic Tail (ADAM12-L only): This intracellular domain is involved in signaling and interacts with various cytoplasmic proteins, including those with SH3 domains, such as c-Src and Grb2.[5][6]

II. Functions of ADAM12

The multidomain structure of ADAM12 underpins its involvement in a wide array of cellular functions:

-

Proteolytic Activity (Shedding): The metalloprotease domain of ADAM12 cleaves and releases the extracellular domains of a variety of membrane-bound proteins. This "shedding" can either activate or inactivate the substrate protein, leading to downstream signaling events. Key substrates include:

-

Heparin-binding EGF-like growth factor (HB-EGF): Cleavage of pro-HB-EGF releases soluble HB-EGF, which can then activate the Epidermal Growth Factor Receptor (EGFR), promoting cell growth and proliferation.[3]

-

Insulin-like growth factor-binding proteins (IGFBPs): ADAM12 cleaves IGFBP-3 and IGFBP-5, thereby regulating the bioavailability of insulin-like growth factors (IGFs), which are crucial for fetal growth.

-

-

Cell Adhesion and Migration: Through its disintegrin and cysteine-rich domains, ADAM12 mediates cell adhesion to the extracellular matrix and to other cells.[1] It interacts with:

-

Integrins: The disintegrin domain binds to integrins, influencing cell adhesion, spreading, and migration.[7]

-

Syndecans: The cysteine-rich domain interacts with syndecans, which can act as initial attachment receptors.[4] These interactions can influence the actin cytoskeleton and cell spreading.[4]

-

-

Intracellular Signaling: The cytoplasmic tail of ADAM12-L acts as a scaffold for signaling molecules, directly transmitting signals into the cell.[1] It interacts with several signaling and adaptor molecules, including:

-

c-Src: Interaction with the tyrosine kinase c-Src leads to the phosphorylation of the ADAM12 cytoplasmic tail and its redistribution to the cell periphery, promoting cell motility.[5]

-

PI3K: The cytoplasmic tail can also interact with the p85 subunit of phosphoinositide 3-kinase (PI3K), activating the PI3K/Akt survival pathway.[6]

-

III. Data Presentation

Table 1: Quantitative Data on ADAM12 Expression and Inhibition

| Parameter | Value | Tissue/Cell Type | Substrate/Inhibitor | Reference |

| RNA Expression (nTPM) | [8] | |||

| Placenta | High | Human | - | [8] |

| Skeletal Muscle | Low | Human | - | [9] |

| Heart | Low | Human | - | [9] |

| Prostate | Low | Human | - | [9] |

| Uterus | Low | Human | - | [9] |

| Colon | Low | Human | - | [9] |

| Small Intestine | Low | Human | - | [9] |

| Bladder | Low | Human | - | [9] |

| Stomach | Low | Human | - | [9] |

| Lung | Very Low | Human | - | [10] |

| Kidney | Very Low | Human | - | [10] |

| Liver | Very Low | Human | - | [10] |

| Inhibitor Affinity (Ki(app)) | [11] | |||

| N-TIMP-3 | Low nM | Recombinant ADAM12-S | S-carboxymethylated transferrin | [11] |

| TIMP-2 | 9-44 nM | Recombinant ADAM12-S | S-carboxymethylated transferrin | [11] |

| TIMP-1 | Weak inhibitor | Recombinant ADAM12-S | S-carboxymethylated transferrin | [11] |

| Binding Affinity | [4] | |||

| Syndecans | Low affinity (dissociation constants in the range of 2 × 10⁻⁸ – 2 × 10⁻⁵ M) | Mesenchymal cells | Recombinant ADAM12 cysteine-rich domain | [4] |

IV. Signaling Pathways Involving ADAM12

ADAM12 is a key player in several critical signaling pathways that regulate cell fate.

A. EGFR Signaling Pathway Activation

ADAM12-mediated shedding of HB-EGF is a crucial step in the transactivation of the EGFR pathway.

B. Notch Signaling Pathway Modulation

ADAM12 can also influence the Notch signaling pathway, which is critical for cell fate decisions.

References

- 1. ADAM metallopeptidase domain 12 overexpression correlates with prognosis and immune cell infiltration in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 3. med.upenn.edu [med.upenn.edu]

- 4. The Cysteine-Rich Domain of Human Adam 12 Supports Cell Adhesion through Syndecans and Triggers Signaling Events That Lead to β1 Integrin–Dependent Cell Spreading - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Disintegrin and Metalloproteinase-12 (ADAM12): Function, Roles in Disease Progression, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tissue expression of ADAM12 - Summary - The Human Protein Atlas [proteinatlas.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

ADAM12 Isoforms: A Technical Guide to Their Biological Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A Disintegrin and Metalloproteinase 12 (ADAM12) has emerged as a critical player in a multitude of physiological and pathological processes, most notably in cancer progression. This multifaceted protein exists in two primary isoforms, a transmembrane form (ADAM12-L) and a secreted form (ADAM12-S), which arise from alternative splicing. These isoforms exhibit distinct as well as overlapping functions in cell signaling, adhesion, migration, and invasion. The differential expression and activity of ADAM12-L and ADAM12-S in various cancers, particularly breast cancer, underscore their potential as both diagnostic biomarkers and therapeutic targets. This technical guide provides a comprehensive overview of the core biology of ADAM12 isoforms, detailed experimental protocols for their study, and a summary of their roles in key signaling pathways, offering a valuable resource for researchers and drug development professionals in the field of oncology and beyond.

Introduction to ADAM12 and its Isoforms

ADAM12, also known as meltrin-α, is a member of the ADAM family of zinc-dependent metalloproteinases. Structurally, ADAM proteins are characterized by a modular design, typically including a prodomain, a metalloproteinase domain, a disintegrin domain, a cysteine-rich domain, an epidermal growth factor (EGF)-like domain, a transmembrane domain, and a cytoplasmic tail.

The two major splice variants of human ADAM12 are:

-

ADAM12-L (Long form): A type I transmembrane protein that includes all the canonical ADAM domains. Its cytoplasmic tail is crucial for intracellular signaling by interacting with various adaptor proteins and kinases.

-

ADAM12-S (Short form): A secreted protein that lacks the transmembrane and cytoplasmic domains. It is therefore released into the extracellular environment where it can exert its effects at a distance.

Biological Functions and Significance

ADAM12 isoforms are involved in a wide array of cellular processes, with their dysregulation being strongly implicated in several pathologies, especially cancer.

Proteolytic Activity and Substrate Shedding

The metalloproteinase domain of ADAM12 endows it with the ability to cleave a variety of substrates, a process known as "shedding." This ectodomain shedding can release the extracellular domains of transmembrane proteins, converting them into soluble signaling molecules.

Key substrates of ADAM12 include:

-

Heparin-binding EGF-like growth factor (HB-EGF): Shedding of HB-EGF by ADAM12 leads to the activation of the Epidermal Growth Factor Receptor (EGFR), a critical driver of cell proliferation and survival.[1]

-

Insulin-like growth factor-binding proteins (IGFBPs): ADAM12-S can cleave IGFBP-3 and IGFBP-5, thereby modulating the bioavailability of insulin-like growth factors (IGFs) and influencing cell growth and metabolism.[2]

-

Extracellular Matrix (ECM) components: ADAM12-S has been shown to degrade gelatin, type IV collagen, and fibronectin, contributing to ECM remodeling, which is essential for cell migration and invasion.[3]

Cell Adhesion and Migration

The disintegrin and cysteine-rich domains of ADAM12 mediate interactions with cell surface receptors, playing a significant role in cell adhesion and migration.

-

Integrins: ADAM12 interacts with several integrins, including α9β1 and α7β1, which are crucial for cell-matrix adhesion and signaling.[4][5] This interaction can influence cell spreading and motility.

-

Syndecans: The cysteine-rich domain of ADAM12 binds to syndecans, a family of cell surface heparan sulfate proteoglycans.[6] This interaction can trigger intracellular signaling events that lead to β1 integrin-dependent cell spreading.[6]

ADAM12 in Cancer

The overexpression of ADAM12 is a common feature in numerous cancers, including breast, bladder, lung, and gastric cancer, and often correlates with poor prognosis.[7]

Breast Cancer

In breast cancer, particularly the aggressive triple-negative breast cancer (TNBC) subtype, ADAM12 is significantly overexpressed.[7] Both ADAM12-L and ADAM12-S isoforms are found at higher levels in malignant breast tissue compared to normal tissue.[8]

-

ADAM12-L is preferentially expressed in earlier stages of breast cancer and is associated with tumor growth.[8] Its cytoplasmic tail interacts with signaling proteins like c-Src, Grb2, and PI3K, promoting pro-survival pathways.[3][9][10]

-

ADAM12-S expression is more prominent in later stages and is strongly linked to tumor invasion and metastasis, a function dependent on its proteolytic activity.[8]

Biomarker Potential

The presence of ADAM12, particularly the secreted ADAM12-S isoform, in bodily fluids like urine has been investigated as a potential non-invasive biomarker for cancer. Studies have shown that urinary ADAM12 levels are higher in patients with breast and bladder cancer and can correlate with disease progression.[3][11] However, some studies suggest that elevated urinary ADAM12 may also be associated with tissue injury and inflammation from surgical procedures, warranting careful interpretation.[8]

Quantitative Data on ADAM12 Expression

| Parameter | Finding | Cancer Type | Reference |

| mRNA Expression | ADAM12-L and ADAM12-S transcript levels are ≥2-fold higher in Stage I-III breast cancer compared to normal breast epithelium. | Breast Cancer | [8] |

| ADAM12 mRNA expression is significantly upregulated in bladder cancer, correlating with disease stage. | Bladder Cancer | [11] | |

| ADAM12 mRNA levels are significantly higher in claudin-low triple-negative breast cancer cell lines. | Breast Cancer (TNBC) | [12] | |

| Protein Expression | Average ADAM12 staining intensity is significantly higher in malignant breast tissue (carcinoma in situ and invasive carcinoma) compared to normal breast tissue. | Breast Cancer | [8] |

| ADAM12 protein expression correlates with tumor stage and grade in bladder cancer. | Bladder Cancer | [11] | |

| Urinary ADAM12 Levels | Median urinary ADAM12 concentration is 14.7 ng/mL in mastectomy patients post-surgery versus 4.8 ng/mL in lumpectomy patients. | Breast Cancer | [8] |

| No statistically significant difference in urinary ADAM12 concentrations between pre-operative breast cancer patients and healthy controls was observed in one study. | Breast Cancer | [8] |

Key Signaling Pathways Involving ADAM12

ADAM12-EGFR-ERK Signaling Pathway

ADAM12-L, through its metalloprotease activity, can shed EGFR ligands such as HB-EGF. This leads to the activation of the EGFR/ERK signaling cascade, a central pathway promoting cell proliferation, survival, and migration.

ADAM12-Integrin/Syndecan Adhesion and Signaling

ADAM12 mediates cell adhesion and subsequent signaling through direct interactions with integrins and syndecans, influencing the actin cytoskeleton and cell spreading.

TGF-β Regulation of ADAM12 Expression

Transforming growth factor-beta (TGF-β) is a potent inducer of ADAM12 expression, particularly in the context of epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. This regulation involves the PI3K/Akt and MEK/ERK signaling pathways.

Experimental Protocols

Western Blotting for ADAM12 Detection

This protocol describes the detection of ADAM12 isoforms in cell lysates.

Materials:

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

10% SDS-PAGE gels

-

PVDF membrane

-

5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Primary antibody: Rabbit polyclonal anti-ADAM12 (e.g., Proteintech 14139-1-AP)

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Lyse cells in ice-cold RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with anti-ADAM12 antibody (diluted 1:1000 in blocking buffer) overnight at 4°C.[13]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system. The latent form of ADAM12-L is ~120 kDa, the active form is ~90 kDa, and a truncated form is ~68 kDa.

Immunohistochemistry (IHC) for ADAM12 in Paraffin-Embedded Tissues

This protocol outlines the staining of ADAM12 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene and graded ethanol series

-

Antigen retrieval buffer (Tris-EDTA, pH 9.0)

-

Hydrogen peroxide solution

-

Blocking serum

-

Primary antibody: Rabbit polyclonal anti-ADAM12 (e.g., Sigma-Aldrich HPA030867)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB chromogen kit

-

Hematoxylin

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-30 minutes.[14][15]

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate with anti-ADAM12 antibody (diluted 1:500 in antibody diluent) for 1 hour at room temperature.[16]

-

Secondary Antibody Incubation: Apply a biotinylated secondary antibody and incubate.

-

Enzyme Conjugate Incubation: Apply streptavidin-HRP and incubate.

-

Chromogen Development: Add DAB substrate and monitor for color development.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate sections through graded ethanol and xylene, and mount with a permanent mounting medium.

-

Microscopy: Examine the slides under a light microscope.

Transwell Cell Migration Assay

This assay measures the effect of ADAM12 expression on cell migration towards a chemoattractant.

Materials:

-

Transwell inserts (8.0 µm pore size)

-

24-well plates

-

Serum-free cell culture medium

-

Chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol

-

0.5% Crystal Violet solution

Procedure:

-

Cell Preparation: Culture cells to be tested (e.g., ADAM12-overexpressing vs. control cells) and serum-starve overnight.

-

Assay Setup: Add chemoattractant-containing medium to the lower chamber of the 24-well plate.

-

Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed 1 x 105 cells into the upper chamber of the Transwell insert.[17]

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.[11]

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol, then stain with 0.5% crystal violet.

-

Cell Counting: Count the number of migrated cells in several random fields under a microscope.

-

Data Analysis: Compare the number of migrated cells between different experimental groups.

siRNA-mediated Knockdown of ADAM12

This protocol describes the transient knockdown of ADAM12 expression using small interfering RNA (siRNA).

Materials:

-

ADAM12-specific siRNA and non-targeting control siRNA

-

Lipid-based transfection reagent (e.g., Lipofectamine)

-

Serum-free medium (e.g., Opti-MEM)

-

Complete cell culture medium

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate one day before transfection to reach 50-70% confluency on the day of transfection.

-

Transfection: Prepare siRNA-lipid complexes according to the manufacturer's protocol. Typically, a final siRNA concentration of 25-50 nM is used. Add the complexes to the cells in serum-free medium.

-

Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C.

-

Medium Change: Replace the transfection medium with complete cell culture medium.

-

Further Culture: Culture the cells for an additional 48-72 hours to allow for knockdown of the target protein.

-

Analysis of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blotting) levels.

-

Phenotypic Assays: Use the knockdown cells for functional assays (e.g., migration, proliferation).

For inducible knockdown, a doxycycline-inducible shRNA system can be employed, allowing for temporal control of ADAM12 expression.[11][18]

ADAM12 Enzyme Activity Assay

This assay measures the proteolytic activity of ADAM12 using a fluorogenic substrate.

Materials:

-

Recombinant ADAM12 protein

-

Fluorogenic ADAM12 substrate (e.g., PEPDAB005 from BioZyme)

-

Assay buffer (e.g., 25 mM Tris, pH 8, 10 mM CaCl2, and 6 x 10-4 Brij detergent)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM). Dilute the substrate to the desired working concentration (e.g., 10 µM) in the assay buffer.

-

Assay Setup: Add the recombinant ADAM12 enzyme to the wells of a 96-well black plate. Include wells with buffer only as a negative control.

-

Initiate Reaction: Add the diluted fluorogenic substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.[19]

-

Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot. The specificity constant for PEPDAB005 with ADAM12 is reported to be 2.8 x 10^5 M-1s-1.[19]

Conclusion and Future Directions

The ADAM12 isoforms, ADAM12-L and ADAM12-S, are key regulators of cellular behavior with profound implications for cancer biology. Their distinct and overlapping roles in promoting tumor growth, invasion, and metastasis make them attractive targets for the development of novel cancer therapies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate biology of ADAM12 and to explore its potential as a diagnostic and prognostic biomarker. Future research should focus on the development of specific inhibitors that can selectively target the proteolytic and/or adhesive functions of ADAM12 isoforms, paving the way for new therapeutic strategies against cancer and other ADAM12-associated diseases.

References

- 1. A Disintegrin and Metalloproteinase-12 (ADAM12): Function, Roles in Disease Progression, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADAM 12-S cleaves IGFBP-3 and IGFBP-5 and is inhibited by TIMP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mybiosource.com [mybiosource.com]

- 5. ADAM12-L is a direct target of the miR-29 and miR-200 families in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ADAM12 is A Potential Therapeutic Target Regulated by Hypomethylation in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urinary concentrations of ADAM 12 from breast cancer patients pre- and post-surgery vs. cancer-free controls: a clinical study for biomarker validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. ADAM12 abrogation alters immune cell infiltration and improves response to checkpoint blockade therapy in the T11 murine model of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ADAM12 antibody (14139-1-AP) | Proteintech [ptglab.com]

- 14. IHC Antigen Retrieval | Proteintech Group [ptglab.com]

- 15. rockland.com [rockland.com]

- 16. ADAM12 antibody Immunohistochemistry HPA030867 [sigmaaldrich.com]

- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Conditional Knockdown of Gene Expression in Cancer Cell Lines to Study the Recruitment of Monocytes/Macrophages to the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biozyme-inc.com [biozyme-inc.com]

ADAM12 Signaling in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase 12 (ADAM12), a member of the ADAM family of transmembrane and secreted proteins, has emerged as a significant factor in the progression of numerous cancers.[1][2] Its expression is typically low in normal adult tissues but becomes markedly upregulated in various malignancies, including breast, gastric, colorectal, and clear cell renal cell carcinoma.[3][4][5][6][7] ADAM12 exists in two main isoforms: a transmembrane form (ADAM12-L) and a secreted form (ADAM12-S).[3] Both isoforms contribute to cancer progression by modulating key signaling pathways that control cell proliferation, migration, invasion, and the tumor microenvironment.[3][8] This guide provides an in-depth overview of the core signaling pathways regulated by ADAM12 in cancer cells, summarizes key quantitative data, and details common experimental protocols for its study.

Core Signaling Pathways Modulated by ADAM12

ADAM12 exerts its pro-tumorigenic effects primarily by activating critical intracellular signaling cascades, most notably the EGFR/ERK and PI3K/Akt pathways. This activation is often initiated by the proteolytic "shedding" of cell-surface growth factor precursors.

EGFR/ERK Signaling Pathway

A primary mechanism of ADAM12 action is the activation of the Epidermal Growth Factor Receptor (EGFR) pathway.[9] ADAM12's metalloproteinase domain cleaves the ectodomains of EGFR ligands, such as Heparin-Binding EGF-like Growth Factor (HB-EGF), releasing them in their soluble, active forms.[10] These ligands then bind to and activate EGFR, triggering a downstream cascade that includes Ras, Raf, MEK, and finally ERK (also known as MAPK).[11][12][13][14] The activated ERK translocates to the nucleus to regulate the expression of genes involved in cell proliferation, survival, and differentiation.[15][16] Dysregulation of this pathway is a hallmark of many cancers.[17] In pituitary adenomas and clear cell renal cell carcinoma, ADAM12 has been shown to drive tumor progression specifically through the EGFR/ERK pathway.[6][9]

Caption: ADAM12 cleaves pro-HB-EGF, activating the EGFR/ERK cascade.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling axis in cancer, regulating cell growth, proliferation, survival, and metabolism.[18][19][20] Activation of this pathway can occur downstream of EGFR.[16][21] Once EGFR is activated, it can recruit and activate PI3K, which then phosphorylates PIP2 to PIP3.[22] PIP3 serves as a docking site for Akt (also known as Protein Kinase B) and its activator PDK1, leading to Akt phosphorylation and full activation.[23] Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival by inhibiting apoptosis and to stimulate cell growth and proliferation.[19][23] Studies have shown that ADAM12 overexpression can lead to increased phosphorylation of Akt in gastric and colorectal cancer cells, indicating its role in activating this pro-survival pathway.[1][4][5]

Caption: ADAM12 signaling activates PI3K, leading to Akt activation.

Functional Outcomes of ADAM12 Signaling in Cancer

The activation of these core pathways by ADAM12 culminates in several pro-tumorigenic cellular behaviors.

Cell Proliferation and Survival

ADAM12 consistently promotes tumor cell proliferation and inhibits apoptosis.[4] In gastric cancer cells, ADAM12 overexpression enhances proliferation and inhibits apoptosis by down-regulating caspase-3 and PARP activity.[4] Similarly, in a mouse model of breast cancer, ADAM12 deficiency led to a significant decrease in tumor cell proliferation.[1][2] This effect is often mediated through the activation of ERK and Akt signaling, which drives cell cycle progression and blocks apoptotic signals.[1][4]

| Cancer Type | Model | Effect of ADAM12 | Key Findings | Reference(s) |

| Breast Cancer | PyMT Mouse Model | Promotes Proliferation | ADAM12 deficiency significantly decreased BrdU incorporation in tumors. | [1][2][24] |

| Gastric Cancer | Human GC Cell Lines | Promotes Proliferation | Overexpression enhanced proliferation; knockdown reversed the effect. The Ki-67 index was significantly higher in ADAM12-positive tumors. | [4] |

| Colorectal Cancer | CRC Cell Lines & Xenograft | Promotes Proliferation | Overexpression enhanced proliferation. Tumor volume and weight were significantly greater in the ADAM12-overexpressing xenograft group. | [5][25] |

| Clear Cell RCC | ccRCC Cell Lines & Xenograft | Promotes Proliferation | Overexpression promoted proliferation in vitro and tumor growth in vivo. | [6][7] |

Cell Migration, Invasion, and Epithelial-Mesenchymal Transition (EMT)

ADAM12 is a potent inducer of cell migration and invasion, which are critical steps in metastasis.[3][4] The secreted isoform, ADAM12-S, has been specifically implicated in enhancing the migration and invasion of breast cancer cells.[3] This process is often linked to Epithelial-Mesenchymal Transition (EMT), a cellular program where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties.[26] ADAM12 induces EMT by downregulating epithelial markers like E-cadherin and upregulating mesenchymal markers such as N-cadherin and Vimentin.[4][26][27] This switch is driven by the activation of the EGFR/ERK and PI3K/Akt pathways.[5][9] In some contexts, like colorectal cancer, ADAM12 may also activate the Wnt/β-catenin pathway to promote EMT.[25]

| Cancer Type | Model | Effect of ADAM12 | Key Findings | Reference(s) |

| Breast Cancer | Orthotopic Mouse Model | Promotes Metastasis | ADAM12-S expression resulted in a 40% incidence of lymph node metastasis and 38% lung colonization, compared to 0% in controls. | [3] |

| Pituitary Adenomas | Human Cell Lines | Promotes Migration/Invasion | ADAM12 silencing significantly suppressed cell migration and invasion. | [9] |

| Gastric Cancer | Human GC Cell Lines | Promotes Migration/Invasion | ADAM12 overexpression enhanced cell migration and invasion. | [4] |

| Colorectal Cancer | Human CRC Cell Lines | Promotes Migration/Invasion | Overexpression enhanced migration and invasion, associated with loss of E-cadherin. | [5] |

| Clear Cell RCC | Human ccRCC Cell Lines | Promotes Migration/Invasion | Overexpression promoted migration and invasion by inducing EMT. | [6] |

Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. ADAM12 contributes to creating a pro-angiogenic microenvironment.[8] Overexpression of ADAM12 in breast tumors leads to a higher microvessel density (MVD).[8] This is achieved by upregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9) and downregulating anti-angiogenic factors like Thrombospondin-1 (TSP1).[8] These effects are driven by the activation of EGFR and STAT3 signaling.[8]

| Cancer Type | Model | Effect of ADAM12 | Key Findings | Reference(s) |

| Breast Cancer | Xenograft Mouse Model | Promotes Angiogenesis | ADAM12-L tumors showed a 2.3-fold increase in MVD; ADAM12-S tumors showed a 2.9-fold increase in MVD (P < 0.0001). | [8] |

| Breast Cancer | Human Tumor Analysis | Correlates with Angiogenic Factors | ADAM12 mRNA levels positively correlated with VEGF and MMP-9 and negatively correlated with TSP1. | [8] |

Key Experimental Protocols

Studying the function of ADAM12 and its signaling pathways involves a range of standard molecular and cell biology techniques.

siRNA-mediated Knockdown of ADAM12

This technique is used to transiently reduce the expression of ADAM12 to study its functional role.

-

Materials : Human cancer cell lines (e.g., SUM159PT, AGS), Lipofectamine RNAiMAX, Opti-MEM medium, ADAM12-specific siRNA, non-targeting control siRNA.

-

Procedure :

-

Seed cells in a 6-well plate to reach 50-60% confluency on the day of transfection.

-

For each well, dilute 50 pmol of siRNA into 100 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes.

-

Combine the diluted siRNA and diluted lipid, mix gently, and incubate for 20 minutes at room temperature to form complexes.

-

Add the 200 µL of siRNA-lipid complex to each well.

-

Incubate the cells for 48-72 hours at 37°C.

-

Harvest the cells for downstream analysis (e.g., Western blot to confirm knockdown, functional assays).

-

Western Blotting for Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of ADAM12 and its downstream signaling proteins.

-

Materials : Cell lysates, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-ADAM12, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-GAPDH), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

-

Procedure :

-

Lyse cells and quantify protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

Cell Proliferation (MTT) Assay

The MTT assay measures cell metabolic activity as an indicator of cell viability and proliferation.[28][29]

-

Materials : 96-well plate, cells, complete medium, MTT solution (5 mg/mL in PBS), DMSO.

-

Procedure :

-

Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

After treatment (e.g., post-siRNA transfection), add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C until purple formazan crystals are visible.[28]

-

Add 100 µL of DMSO to each well to dissolve the crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Wound Healing (Scratch) Assay

This assay assesses collective cell migration.[30][31][32]

Caption: Workflow for the wound healing assay to measure cell migration.

-

Procedure :

-

Grow cells to >90% confluency in a 24-well plate.

-

Gently create a straight scratch across the monolayer with a sterile 200 µL pipette tip.[30]

-

Wash twice with PBS to remove detached cells and replace with fresh medium (with or without inhibitors/stimulants).

-

Capture images of the scratch at time 0 and after a set period (e.g., 24 hours).

-

Quantify the closure of the wound area over time using software like ImageJ.

-

Transwell Invasion Assay

This assay measures the ability of cells to invade through an extracellular matrix barrier.[33][34][35]

Caption: Workflow for the Transwell assay to measure cell invasion.

-

Procedure :

-

Rehydrate a Transwell insert (8 µm pore size) and coat the upper membrane with a thin layer of Matrigel. Allow it to solidify at 37°C.[34]

-

Place the insert into a well of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS).

-

Harvest cells and resuspend them in serum-free medium.

-

Seed 5 x 10^4 cells into the upper chamber of the insert.

-

Incubate for 24-48 hours.

-

Remove the insert and use a cotton swab to wipe away the non-invading cells from the upper surface.

-

Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of stained, invaded cells in several microscopic fields.

-

Conclusion

ADAM12 is a multifaceted protein that plays a significant role in cancer progression by hijacking fundamental cellular signaling pathways. Its ability to activate the EGFR/ERK and PI3K/Akt axes leads to enhanced proliferation, survival, migration, and invasion of cancer cells, as well as the promotion of a pro-angiogenic tumor microenvironment. The consistent upregulation of ADAM12 in various tumors and its association with poor prognosis highlight its potential as both a biomarker for disease progression and a valuable therapeutic target.[3][9] Further research into the specific substrates and interacting partners of ADAM12 in different cancer contexts will be crucial for developing targeted therapies to inhibit its pro-tumorigenic functions.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ADAM12 produced by tumor cells rather than stromal cells accelerates breast tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADAM12 Transmembrane and Secreted Isoforms Promote Breast Tumor Growth: A DISTINCT ROLE FOR ADAM12-S PROTEIN IN TUMOR METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of ADAM12 in Gastric Cancer and its Relation to Tumor Cell Behavior and Prognosis | In Vivo [iv.iiarjournals.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. ADAM12 promotes clear cell renal cell carcinoma progression and triggers EMT via EGFR/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. urotoday.com [urotoday.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ADAM12 induces EMT and promotes cell migration, invasion and proliferation in pituitary adenomas via EGFR/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ADAMs in cancer cell proliferation and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 12. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. sinobiological.com [sinobiological.com]

- 15. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 16. lifesciences.danaher.com [lifesciences.danaher.com]

- 17. krex.k-state.edu [krex.k-state.edu]

- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. cusabio.com [cusabio.com]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 24. researchgate.net [researchgate.net]

- 25. benthamdirect.com [benthamdirect.com]

- 26. The Disintegrin and Metalloprotease ADAM12 Is Associated with TGF-β-Induced Epithelial to Mesenchymal Transition | PLOS One [journals.plos.org]

- 27. The Disintegrin and Metalloprotease ADAM12 Is Associated with TGF-β-Induced Epithelial to Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 28. atcc.org [atcc.org]

- 29. Assays zur Zellviabilität und -proliferation [sigmaaldrich.com]

- 30. Scratch Wound Healing Assay [bio-protocol.org]

- 31. Scratch Wound Healing Assay [en.bio-protocol.org]

- 32. Wound healing assay | Abcam [abcam.com]

- 33. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 34. snapcyte.com [snapcyte.com]

- 35. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of ADAM12 in Developmental Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A Disintegrin and Metalloproteinase 12 (ADAM12), a member of the ADAM family of transmembrane and secreted proteins, plays a crucial and complex role in a variety of developmental processes. Its enzymatic activity as a "sheddase" and its non-catalytic functions in cell adhesion and signaling are integral to myogenesis, adipogenesis, and placental development. This technical guide provides an in-depth overview of the physiological functions of ADAM12 in development, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers investigating the fundamental roles of ADAM12 and for professionals exploring its potential as a therapeutic target.

Core Physiological Functions of ADAM12 in Development

ADAM12's influence on development is multifaceted, encompassing both its proteolytic and non-proteolytic activities. It exists in two main isoforms: a transmembrane form (ADAM12-L) and a secreted form (ADAM12-S), both of which have been implicated in critical developmental events.[1]

Myogenesis: Orchestrating Muscle Formation

ADAM12 is significantly upregulated during myoblast fusion, a critical step in the formation of multinucleated myotubes, the precursors to muscle fibers. Its role extends beyond a simple structural component, actively participating in the signaling and adhesion processes that govern muscle development.

-

Cell Fusion: In vitro studies using the C2C12 myoblast cell line have demonstrated that reducing ADAM12 levels through antisense approaches leads to a significant reduction in myoblast fusion.[2] Inhibition of the interaction between ADAM12 and its binding partner, α9β1 integrin, using either ADAM12 antisense oligonucleotides or a blocking antibody against α9β1, resulted in a 47-48% decrease in overall myotube fusion. A combined approach further inhibited fusion by up to 62%.[3]

-

Myotube Growth: Detailed analysis has revealed that ADAM12 is particularly important for the growth of nascent myotubes by promoting the fusion of additional myoblasts, rather than the initial formation of small myotubes.[2]

-

Reserve Cell Determination: Interestingly, ADAM12 expression is higher in quiescent "reserve cells" in differentiating C2C12 cultures, suggesting a role in maintaining a pool of undifferentiated myoblasts.[4] Overexpression of ADAM12 in these cells can induce a quiescent-like state.[5]

Adipogenesis: Regulating Fat Tissue Development

ADAM12 is also a key player in the development of both white and brown adipose tissue.

-

Brown Adipose Tissue (BAT) Formation: Studies in ADAM12 knockout mice have revealed a reduction in interscapular brown adipose tissue, indicating a role for ADAM12 in BAT development. Co-expression of ADAM12-S and its substrate, Heparin-Binding Epidermal Growth Factor (HB-EGF), in mouse fibroblasts can promote lipid accumulation and the expression of BAT-specific genes like PRDM16, PGC-1α, and UCP-1.[6]

-

White Adipose Tissue (WAT) Development: Transgenic mice overexpressing ADAM12-S in muscle tissue exhibit an increase in total body fat and abdominal fat mass, suggesting a role in promoting adipogenesis.[7][8][9] Conversely, ADAM12 knockout mice show resistance to high-fat diet-induced obesity due to a reduced capacity for adipocyte proliferation. The catalytic activity of ADAM12 appears crucial for this process, as overexpression of a catalytically inactive form does not enhance adipogenesis.[7][9]

Placental Development: Ensuring Proper Implantation and Function

ADAM12 is highly expressed in the placenta and plays a critical role in trophoblast function, which is essential for successful implantation and placental development.

-

Trophoblast Fusion: ADAM12 is involved in the fusion of cytotrophoblasts to form the syncytiotrophoblast, a multinucleated layer crucial for nutrient and gas exchange between mother and fetus.[10] siRNA-mediated knockdown of ADAM12 in primary human trophoblasts impedes their spontaneous fusion.[11][12] This function is linked to its ability to shed the ectodomain of E-cadherin, a cell adhesion molecule.[11]

-

Trophoblast Invasion: The invasive capacity of trophoblasts is vital for their embedding into the uterine wall. ADAM12 promotes trophoblast cell invasion.[13] Knockdown of ADAM12 in trophoblastic cell lines and primary trophoblasts inhibits their invasive potential, while overexpression enhances it.[14] This pro-invasive function appears to be dependent on the catalytic activity of the secreted ADAM12-S isoform.[13][14]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on ADAM12 function in development.

Table 1: Effects of ADAM12 Modulation on Myogenesis in vitro

| Experimental Model | Intervention | Observed Effect | Quantitative Change | Citation(s) |

| Human Myogenic Precursor Cells | ADAM12 Antisense Oligonucleotides | Inhibition of myotube fusion | 47% reduction | [3] |

| Human Myogenic Precursor Cells | Anti-α9β1 Integrin Antibody | Inhibition of myotube fusion | 48% reduction | [3] |

| Human Myogenic Precursor Cells | Combined ADAM12 Antisense and Anti-α9β1 Antibody | Inhibition of myotube fusion | 62% reduction | [3] |

| C2C12 Myoblasts | Overexpression of ADAM12 Cytoplasmic Tail | Dominant-negative inhibition of fusion | Significant reduction |

Table 2: Phenotypes of ADAM12 Genetically Modified Mice in Adipogenesis

| Mouse Model | Genetic Modification | Key Phenotype | Quantitative Change | Citation(s) |

| C57BL/6J | ADAM12 Knockout | Reduced interscapular brown adipose tissue | Significant reduction | [15] |

| C57BL/6J | ADAM12 Knockout | Resistance to high-fat diet-induced obesity | Reduced adipocyte proliferation | |

| Transgenic Mice (MCK promoter) | ADAM12-S Overexpression | Increased total body fat mass (females) | 47.1 ± 1.4 g (transgenic) vs 34.0 ± 0.8 g (control) body weight | [9] |

| Transgenic Mice (MCK promoter) | ADAM12-S Overexpression | Increased abdominal fat (females) | 21.9% vs 13.2% of body weight | [9] |

Table 3: Role of ADAM12 in Trophoblast Function in vitro

| Cell Model | Intervention | Outcome Measured | Quantitative Change | Citation(s) |

| Primary Human Trophoblasts | siRNA-mediated ADAM12 Knockdown | Spontaneous cell fusion | Impeded fusion | [11][12] |

| HTR8/SVneo Trophoblast Cell Line | siRNA-mediated ADAM12 Knockdown | Cell invasion | ~40% decrease in motility | [13] |

| BeWo Trophoblast Cell Line | ADAM12-S Overexpression | Cell fusion | Potentiated fusion | [11][12] |

| HTR8/SVneo Trophoblast Cell Line | ADAM12-S Overexpression | Cell invasion | Enhanced invasion | [16] |

Signaling Pathways Involving ADAM12

ADAM12 exerts its developmental functions by participating in and modulating key signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling

ADAM12 acts as a sheddase for HB-EGF, a ligand for the Epidermal Growth Factor Receptor (EGFR). By cleaving membrane-bound pro-HB-EGF, ADAM12 releases the soluble, active form of the growth factor, which can then bind to and activate EGFR on the same or neighboring cells. This activation triggers downstream signaling cascades, such as the PI3K/Akt/mTOR and RAS pathways, which are involved in cell proliferation, survival, and migration.[11][17]

Notch Signaling Pathway

The Notch signaling pathway, crucial for cell fate decisions during development, has a bidirectional relationship with ADAM12. Activated Notch signaling can upregulate the expression of ADAM12.[7][16] This regulation can occur through a CSL-dependent mechanism and may also involve the NF-κB pathway.[7] In turn, ADAM12 has been implicated in the shedding of Notch ligands, such as Delta-like 1 (DLL1), which can then activate Notch signaling in adjacent cells.[18]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of ADAM12 research.

siRNA-Mediated Knockdown of ADAM12 in Myoblasts

This protocol is adapted for the knockdown of ADAM12 in C2C12 myoblasts to study its effects on myogenesis.

Materials:

-

C2C12 myoblasts

-

DMEM with 10% FBS (Growth Medium)

-

DMEM with 2% horse serum (Differentiation Medium)

-

Opti-MEM I Reduced Serum Medium

-

siRNA targeting mouse ADAM12 (e.g., Dharmacon ON-TARGETplus)

-

Non-targeting control siRNA

-

Lipofectamine RNAiMAX Transfection Reagent

-

6-well tissue culture plates

-

RNase-free water and tubes

Procedure:

-

Cell Seeding: 24 hours prior to transfection, seed C2C12 cells in 6-well plates at a density of 1 x 10^5 cells per well in 2 mL of Growth Medium. Cells should be 60-80% confluent at the time of transfection.

-

siRNA-Lipofectamine Complex Preparation:

-

For each well, dilute 50 pmol of ADAM12 siRNA or control siRNA into 100 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

-

-

Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

Induction of Differentiation: After the incubation period, switch the medium to Differentiation Medium to induce myotube formation.

-

Analysis: At desired time points post-differentiation (e.g., 24, 48, 72 hours), cells can be harvested for analysis of ADAM12 knockdown efficiency by qRT-PCR or Western blotting, and myotube formation can be quantified by immunofluorescence staining for myosin heavy chain and DAPI staining for nuclei.

Immunofluorescence Staining for ADAM12 in Placental Tissue

This protocol describes the immunofluorescent detection of ADAM12 in human placental tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded first-trimester human placental tissue sections (5 µm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Citrate buffer (10 mM, pH 6.0) for antigen retrieval

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (5% goat serum in PBS)

-

Primary antibody: Rabbit anti-human ADAM12 antibody

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in citrate buffer and heat in a microwave oven or water bath at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature in the buffer.

-

-

Permeabilization and Blocking:

-

Wash slides with PBS (3 x 5 minutes).

-

Incubate with permeabilization buffer for 10 minutes.

-

Wash with PBS (3 x 5 minutes).

-

Incubate with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate sections with the primary anti-ADAM12 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Wash with PBS (3 x 5 minutes).

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash with PBS (3 x 5 minutes).

-

Incubate with DAPI solution for 5 minutes.

-

Wash with PBS (2 x 5 minutes).

-

Mount coverslips using mounting medium.

-

-

Imaging: Visualize and capture images using a fluorescence microscope.

ADAM12 Substrate Cleavage Assay

This protocol outlines a method to assess the proteolytic activity of ADAM12 on a known substrate, such as HB-EGF or a fluorescently labeled peptide.

Materials:

-

Recombinant active ADAM12

-

Substrate: Recombinant pro-HB-EGF or a fluorogenic peptide substrate for ADAM12

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

Metalloproteinase inhibitor (e.g., EDTA or 1,10-phenanthroline) as a negative control

-

96-well microplate (black for fluorescent assays)

-

Fluorometer or Western blot equipment

Procedure for Fluorescent Peptide Substrate:

-

Prepare serial dilutions of recombinant ADAM12 in assay buffer.

-

Add 50 µL of each ADAM12 dilution to the wells of a black 96-well plate.

-

Prepare a working solution of the fluorogenic peptide substrate in assay buffer.

-

Add 50 µL of the substrate solution to each well to initiate the reaction.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorometer.

-

Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

-

For negative controls, pre-incubate ADAM12 with a metalloproteinase inhibitor for 15 minutes before adding the substrate.

-

Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.

Procedure for Protein Substrate (e.g., pro-HB-EGF):

-

Incubate a fixed amount of recombinant pro-HB-EGF with varying concentrations of active ADAM12 in assay buffer at 37°C for a defined period (e.g., 1-4 hours).

-

Include a negative control with a metalloproteinase inhibitor.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific for the ectodomain of HB-EGF to visualize the cleaved fragment.

Conclusion

ADAM12 is a pivotal regulator of cellular processes that are fundamental to normal development. Its roles in myogenesis, adipogenesis, and placental development are well-documented, and the underlying mechanisms involving its catalytic and non-catalytic functions are increasingly understood. The signaling pathways it modulates, particularly the EGFR and Notch pathways, highlight its importance in intercellular communication during tissue formation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate functions of ADAM12. A deeper understanding of ADAM12's physiological roles in development will not only advance our knowledge of fundamental biology but may also pave the way for novel therapeutic strategies targeting developmental disorders and other pathologies where ADAM12 is dysregulated.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. origene.com [origene.com]

- 4. stackscientific.nd.edu [stackscientific.nd.edu]

- 5. ADAM12 abrogation alters immune cell infiltration and improves response to checkpoint blockade therapy in the T11 murine model of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenotypic Analysis of Meltrin α (ADAM12)-Deficient Mice: Involvement of Meltrin α in Adipogenesis and Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Metalloprotease-Disintegrin ADAM12 Expression Is Regulated by Notch Signaling via MicroRNA-29 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ADAM12 and α9β1 Integrin Are Instrumental in Human Myogenic Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A disintegrin and metalloproteinase 12 (ADAM12) localizes to invasive trophoblast, promotes cell invasion and directs column outgrowth in early placental development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bio-rad.com [bio-rad.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. ADAM-12 as a Diagnostic Marker for the Proliferation, Migration and Invasion in Patients with Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

ADAM12: A Comprehensive Technical Guide to its Substrates and Interacting Partners

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase 12 (ADAM12), a member of the ADAM family of transmembrane and secreted proteins, plays a pivotal role in a multitude of physiological and pathological processes. Its enzymatic activity, involving the shedding of cell surface proteins and cleavage of extracellular matrix (ECM) components, combined with its ability to engage in direct protein-protein interactions, positions ADAM12 as a critical regulator of cell signaling, adhesion, migration, and tissue remodeling. Dysregulation of ADAM12 has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the known substrates and interacting partners of ADAM12, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

ADAM12 Substrates

ADAM12 exhibits proteolytic activity against a range of substrates, influencing cellular behavior by modulating the bioavailability of growth factors and altering the composition of the extracellular matrix. The proteolytic activity of ADAM12 is crucial for its role in promoting tumor growth and metastasis.[1]

Key Substrates of ADAM12

| Substrate | Description | Cellular Process |

| Heparin-binding EGF-like growth factor (HB-EGF) | A member of the epidermal growth factor (EGF) family, synthesized as a transmembrane precursor. | Ectodomain shedding by ADAM12 releases soluble HB-EGF, which can then activate the EGFR signaling pathway.[2][3] |

| Insulin-like growth factor-binding protein-3 (IGFBP-3) | A protein that binds to insulin-like growth factors (IGFs) with high affinity, modulating their activity. | Cleavage of IGFBP-3 by ADAM12 can regulate the bioavailability of IGFs. |

| Insulin-like growth factor-binding protein-5 (IGFBP-5) | Another member of the IGFBP family that regulates IGF signaling. | ADAM12-mediated cleavage of IGFBP-5 is inhibited by TIMP-3. |

| Ephrin-A1 | A member of the ephrin family of receptor tyrosine kinase ligands. | ADAM12-mediated cleavage of ephrin-A1 has been implicated in tumor growth and metastasis.[4][5] |

| Gelatin | A denatured form of collagen. | ADAM12 exhibits gelatinase activity, contributing to ECM degradation.[6] |

| Type IV Collagen | A major structural component of basement membranes. | Degradation by ADAM12 facilitates cell invasion and migration.[6] |

| Fibronectin | A high-molecular-weight glycoprotein of the extracellular matrix that binds to integrins. | Cleavage of fibronectin by ADAM12 can modulate cell adhesion and migration.[6] |

Quantitative Data on Substrate Cleavage

| Substrate | Kinetic Parameter | Value | Reference |

| PEPDAB005 (Fluorogenic Peptide) | Specificity Constant (kcat/Km) | 2.8 x 10^5 M⁻¹s⁻¹ | [3] |

ADAM12 Interacting Partners

ADAM12 engages in a variety of protein-protein interactions that are independent of its proteolytic activity. These interactions are crucial for its role in cell adhesion, signal transduction, and cytoskeletal organization.

Key Interacting Partners of ADAM12

| Interacting Partner | Domain of Interaction | Functional Consequence |

| Integrins (e.g., α9β1, other β1 integrins) | Disintegrin domain | Mediates cell adhesion and spreading.[7][8][9] The interaction can be influenced by the activation state of the integrin.[8] |

| Syndecans (e.g., Syndecan-4) | Cysteine-rich domain | Acts as an initial receptor for ADAM12-mediated cell adhesion, which can then trigger β1 integrin-dependent cell spreading.[10][11][12][13] |

| c-Src | Cytoplasmic tail | c-Src can phosphorylate the cytoplasmic tail of ADAM12-L, leading to its redistribution to the cell periphery. This interaction is transient and stabilized when c-Src kinase activity is disrupted.[1] |

| Tissue Inhibitor of Metalloproteinases-3 (TIMP-3) | Catalytic domain | A natural inhibitor of ADAM12's proteolytic activity.[14][15] |

| Tissue Inhibitor of Metalloproteinases-2 (TIMP-2) | Catalytic domain | Inhibits ADAM12 activity, though generally to a lesser extent than TIMP-3.[14][16] |

| Follistatin-like 3 (FSTL3) | Extracellular domain | A potential binding partner implicated in tumor metastasis and immune infiltration.[2] |

| Integrin-Linked Kinase (ILK) | Cytoplasmic tail | ADAM12L interacts with ILK, and this interaction is important for cell adhesion and survival through the PI3K/Akt signaling pathway.[17] |

| α-actinin-2 | Cytoplasmic tail | This interaction is important for myoblast fusion.[18][19][20] |

Quantitative Data on Interacting Partners

| Interacting Partner | Binding Affinity (Ki) | Reference |

| N-TIMP-3 | 12.5 ± 1.1 nM | [14] |

| TIMP-2 | 84 ± 13.6 nM | [14] |

| N-TIMP-2 | 69.7 ± 8.8 nM | [14] |

| N-TIMP-1 | 0.2–0.8 µM | [16] |

Signaling Pathways Involving ADAM12

ADAM12 is a key player in several critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.

EGFR/ERK Signaling Pathway

ADAM12-mediated shedding of EGFR ligands, such as HB-EGF, leads to the activation of the Epidermal Growth Factor Receptor (EGFR).[2][3] This, in turn, triggers the downstream MAPK/ERK signaling cascade, promoting cell proliferation, migration, and invasion.[3][21]

PI3K/Akt Signaling Pathway

The interaction of the cytoplasmic tail of ADAM12-L with ILK is crucial for activating the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation.[17]

STAT3 Signaling Pathway

ADAM12 can promote tumor angiogenesis through the activation of STAT3 signaling.[22][23][24] This involves the upregulation of pro-angiogenic factors like VEGF and MMP-9.[23]

Experimental Protocols

Detailed methodologies are essential for the accurate study of ADAM12 substrates and interacting partners. Below are outlines of key experimental protocols.

In Vitro Cleavage Assay

This assay is used to determine if a protein is a direct substrate of ADAM12's proteolytic activity.

Workflow:

Methodology:

-

Protein Purification: Recombinant, active ADAM12 and the putative substrate protein are expressed and purified.

-

Incubation: Purified ADAM12 is incubated with the substrate in an appropriate reaction buffer (e.g., 25 mM Tris, pH 8, 10 mM CaCl2, and 6 x 10⁻⁴ Brij detergent) for a specified time at 37°C.[3]

-

Reaction Termination: The reaction is stopped, typically by adding a chelating agent like EDTA or by boiling in SDS-PAGE sample buffer.

-

Analysis: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific to the substrate. The appearance of lower molecular weight bands corresponding to cleavage products indicates that the protein is a substrate for ADAM12.

Co-immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with ADAM12 in a cellular context.

Workflow:

Methodology:

-

Cell Lysis: Cells expressing ADAM12 and its potential interacting partners are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for ADAM12.

-

Complex Capture: Protein A/G beads are added to the lysate to capture the antibody-ADAM12 complex.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Analysis: The eluted proteins are resolved by SDS-PAGE and analyzed by Western blotting using antibodies against the suspected interacting partner, or by mass spectrometry for the unbiased identification of novel interactors.

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful genetic method to identify novel protein-protein interactions.

Logical Framework:

References

- 1. Unveiling ADAMTS12: A key driver of bladder cancer progression via COL3A1-Mediated activation of the FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. urotoday.com [urotoday.com]

- 3. ADAM12 promotes clear cell renal cell carcinoma progression and triggers EMT via EGFR/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]